molecular formula C7H17N B086682 1,3-Dimethylpentylamine CAS No. 105-41-9

1,3-Dimethylpentylamine

Cat. No.: B086682
CAS No.: 105-41-9
M. Wt: 115.22 g/mol
InChI Key: YAHRDLICUYEDAU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,3-DMAA primarily acts as an indirect sympathomimetic drug This means it stimulates the part of the nervous system responsible for the ‘fight or flight’ response

Pharmacokinetics

1,3-DMAA has an oral clearance of 20.02±9.5 L∙hr -1, an oral volume of distribution of 236±38 L, and a terminal half-life of 8.45±1.9 hr . The peak DMAA concentration for all subjects was observed within 3–5 hours following ingestion . These properties suggest that 1,3-DMAA is rapidly absorbed and distributed in the body, and it is eliminated at a moderate rate.

Action Environment

The action of 1,3-DMAA can be influenced by various environmental factors. For instance, the presence of other stimulants or substances can potentiate its effects. Additionally, individual factors such as the user’s health status, age, and tolerance can also impact the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,3-Dimethylpentylamine are not fully understood due to limited studies. It is known that this compound interacts with various biomolecules in the body. It is believed that the effects of this compound are those of an indirect agonist of adrenoceptors .

Cellular Effects

Ingestion of higher than recommended doses of this compound has been associated with untoward effects including cerebral hemorrhage

Molecular Mechanism

It is believed to exert its effects as an indirect agonist of adrenoceptors

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the peak concentration of this compound in the body is observed within 3-5 hours following ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylhexaneamine can be synthesized through the reductive amination of 4-methylhexan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C.

Industrial Production Methods: Industrial production of methylhexaneamine often involves the same reductive amination process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The final product is purified through distillation and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methylhexaneamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methylhexaneamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on the central nervous system and its potential as a sympathomimetic agent.

    Medicine: Investigated for its potential use as a nasal decongestant and in the treatment of hypotension.

    Industry: Used in the formulation of dietary supplements and energy-boosting products.

Comparison with Similar Compounds

Uniqueness: Methylhexaneamine is unique in its combination of mild central nervous system stimulation and effective vasoconstriction, making it suitable for use in both dietary supplements and nasal decongestants .

Properties

IUPAC Name

4-methylhexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-6(2)5-7(3)8/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHRDLICUYEDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861715
Record name 4-Methyl-2-hexanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

132.5 °C
Record name 1,3-Dimethylamylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly soluble in water; very soluble in ethanol, ether, chloroform and dilute acid
Record name 1,3-Dimethylamylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.7655 g/cu cm at 20 °C
Record name 1,3-Dimethylamylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Physiology studies of the compound in the 1940s and 1950s demonstrated its sympathomimetic physiological effects that mimic the action of epinephrine with both peripheral sympathetic neuron and central nervous system effects. These include increases in blood pressure due to the constriction of peripheral blood vessels, increased heart rate due to cardiac stimulation and increased blood sugar levels.
Record name 1,3-Dimethylamylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid

CAS No.

105-41-9
Record name 1,3-Dimethylamylamine
Source CAS Common Chemistry
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Record name Methylhexaneamine
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Record name 1,3-Dimethylpentylamine
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Record name 4-Methyl-2-hexanamine
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Record name 1,3-dimethylpentylamine
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Record name METHYLHEXANEAMINE
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Record name 1,3-Dimethylamylamine
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that 1,3-dimethylpentylamine is found in supplements marketed as "fat burners" or "pre-workout boosters." Is it a natural component of geranium oil, as some labels claim?

A1: Contrary to claims on some product labels, this compound is not naturally found in geranium oil. The research explicitly states that geranium oils do not contain this compound. Products labeled as containing geranium oil but testing positive for this compound are likely adulterated with synthetic versions of the compound. []

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